Prochlorperazine Base
Description
Properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.ClH/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;/h2-3,5-8,15H,4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEDGWAZGXCLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Chlorophenothiazine with 1-(3-Chloropropyl)-4-Methylpiperazine
The cornerstone of prochlorperazine synthesis involves the alkylation of 2-chlorophenothiazine (compound 2 ) with 1-(3-chloropropyl)-4-methylpiperazine (compound 3 ). Contemporary approaches have replaced hazardous bases with milder alternatives such as alkali metal alkoxides (e.g., sodium tert-butoxide, NaOtBu), which offer superior solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reaction Conditions and Optimization
-
Solvent System : DMSO is preferred for its ability to solubilize both reactants and base, facilitating a homogeneous reaction mixture.
-
Temperature : Reactions are conducted at 30–50°C, significantly lower than the 80–100°C required for NaH-based methods, minimizing thermal degradation.
-
Stoichiometry : A molar ratio of 1.0:0.8 (compound 2 to 3 ) reduces dimeric impurities (e.g., compounds 4 and 5 ) by limiting unreacted phenothiazine residues.
Example Protocol
In a representative procedure, 75.0 g of 2-chlorophenothiazine is reacted with 42.6 g of 1-(3-chloropropyl)-4-methylpiperazine in the presence of 37.05 g NaOtBu and 260 mL DMSO at 30–50°C. Completion, monitored via HPLC, yields 75.3 g (85% yield) of this compound after extraction and purification.
Critical Role of Base Selection
The choice of base profoundly impacts reaction efficiency and safety:
| Base | Solubility in DMSO | Reaction Temperature | Hazard Profile | Yield (%) |
|---|---|---|---|---|
| Sodium hydride | Low | 80–100°C | Pyrophoric, explosive | 60–65 |
| Sodium tert-butoxide | High | 30–50°C | Non-hazardous | 80–85 |
Table 1: Comparative analysis of bases in prochlorperazine synthesis.
Alkali metal alkoxides eliminate risks associated with gas evolution (e.g., H₂ from NaH) and enable moisture-tolerant conditions, simplifying industrial-scale operations.
Industrial-Scale Process Design and Impurity Control
Solvent and Reagent Recovery
Industrial processes prioritize solvent recycling to reduce costs. DMSO, being high-boiling (189°C), is recovered via vacuum distillation from the reaction mixture after quenching with water. Toluene is employed for extraction due to its immiscibility with aqueous HCl, facilitating efficient separation of this compound.
Mitigation of Dimeric Impurities
Dimerization of 2-chlorophenothiazine (forming compounds 4 and 5 ) is a major side reaction, exacerbated by excess base or elevated temperatures. Strategies to suppress this include:
-
Substoichiometric Alkylating Agent : Using 0.8 equivalents of compound 3 limits unreacted phenothiazine available for dimerization.
-
Acidic Workup : Washing the organic layer with dilute HCl removes residual base, halting further side reactions.
Purification and Isolation of this compound
Crystallization Techniques
Crude this compound is purified via recrystallization from ethanol or isopropyl alcohol, achieving >99% purity as verified by HPLC. The use of cyclohexane as an antisolvent precipitates the product while excluding residual DMSO or toluene.
Analytical Validation
UV spectrophotometry at λmax = 254 nm confirms concentration and purity, with linear calibration curves (R² > 0.998) across 2–16 µg/mL. HPLC methods employing C18 columns and methanol-phosphate buffer mobile phases resolve prochlorperazine from impurities, ensuring compliance with pharmacopeial standards.
Regulatory and Environmental Considerations
Compliance with ICH Guidelines
Modern synthetic routes adhere to International Council for Harmonisation (ICH) guidelines Q3A and Q3B, which mandate control of impurities below 0.1%. The improved process reduces total impurities to <0.05%, eliminating the need for chromatographic purification.
Waste Management
DMSO recovery minimizes environmental impact, while aqueous waste streams are neutralized to pH 6–8 before disposal. Toluene and dichloromethane are recycled via distillation, aligning with green chemistry principles.
Comparative Analysis of Prochlorperazine Salt Forms
While this report focuses on the base form, it is critical to note that prochlorperazine is often administered as salts (e.g., edisylate, maleate) for enhanced solubility. The edisylate salt, for instance, is prepared by treating the base with 1,2-ethanedisulfonic acid in isopropyl alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
Scientific Research Applications
Psychiatric Disorders
- Schizophrenia and Psychosis : Prochlorperazine is indicated for the treatment of acute psychotic episodes and chronic mental illnesses. It is particularly effective against positive symptoms like hallucinations and delusions .
- Anxiety Disorders : While not typically first-line therapy, it can be utilized for generalized non-psychotic anxiety at lower doses .
Nausea and Vomiting
- Postoperative Nausea : Prochlorperazine is commonly used to prevent nausea and vomiting following surgery, chemotherapy, or radiation therapy. Studies have demonstrated its efficacy comparable to other antiemetics like ondansetron .
- Migraine Treatment : The American Headache Society recommends prochlorperazine as a first-line treatment for adult migraines in emergency settings. Research indicates it effectively reduces pain and the need for opioids .
Off-label Uses
- Emergency Medicine : Prochlorperazine has been employed in emergency departments for treating severe headaches, particularly tension-type headaches. A randomized trial showed significant pain relief compared to placebo .
- Pediatric Applications : In children, prochlorperazine may be used for migraine management alongside non-steroidal anti-inflammatory drugs .
Case Study 1: Jaundice Induced by Prochlorperazine
A 68-year-old male developed jaundice after four weeks of prochlorperazine therapy for suspected otitis media. Despite discontinuation of the drug, he experienced prolonged jaundice and cholestasis, highlighting the potential hepatotoxicity associated with prochlorperazine use. A liver biopsy revealed cholestatic changes with minimal hepatocyte necrosis .
Case Study 2: Efficacy in Migraine Management
In a clinical trial involving 82 patients with severe headaches treated with intravenous prochlorperazine, 74% reported complete relief within 60 minutes. This study underscores the drug's effectiveness in acute headache management compared to placebo .
Comparative Efficacy Table
| Condition | Treatment Options | Efficacy | Notes |
|---|---|---|---|
| Schizophrenia | Prochlorperazine | Effective for positive symptoms | First-line treatment for acute episodes |
| Nausea/Vomiting | Prochlorperazine vs Ondansetron | Comparable efficacy | Used postoperatively and during chemotherapy |
| Migraines | Prochlorperazine vs Metoclopramide | Superior in reducing opioid use | Recommended by American Headache Society |
| Tension-type Headaches | Prochlorperazine | Significant pain relief | Effective in emergency settings |
Mechanism of Action
The compound exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action helps in reducing the symptoms of psychosis and preventing nausea and vomiting. Additionally, it has antihistaminic and anticholinergic properties, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenothiazine Derivatives
Prochlorperazine belongs to the phenothiazine class, sharing structural and mechanistic similarities with compounds like chlorpromazine, promethazine, and perphenazine.
| Parameter | Prochlorperazine | Chlorpromazine | Promethazine |
|---|---|---|---|
| Receptor Affinity | D₂ > H₁ > M₁, α₁ | D₂ > H₁ > M₁, α₁ | H₁ > M₁ > D₂ |
| Antiemetic Efficacy | High (broad spectrum) | Moderate | Moderate (primarily H₁) |
| Sedation | Moderate | High | High |
| Extrapyramidal Effects | Common (dose-dependent) | Common | Rare |
| Clinical Use | Nausea/vomiting, psychosis | Psychosis, agitation | Allergies, sedation |
Prochlorperazine’s higher D₂ selectivity makes it superior to chlorpromazine for emesis control, though both carry risks of extrapyramidal symptoms (EPS) . Promethazine, predominantly an antihistamine, is less effective for chemotherapy-induced nausea but causes fewer EPS .
5-HT₃ Antagonists (e.g., Ondansetron)
Compared to second-line antiemetics like ondansetron, prochlorperazine exhibits distinct mechanisms and side-effect profiles :
| Parameter | Prochlorperazine | Ondansetron |
|---|---|---|
| Mechanism | D₂ antagonism | 5-HT₃ receptor blockade |
| Acute Emesis Control | 70–80% efficacy | 75–85% efficacy |
| Delayed Nausea | Limited efficacy | Superior efficacy |
| Adverse Effects | EPS, sedation | Headache, constipation |
In a double-blind study, ondansetron and prochlorperazine showed equivalent vomiting control post-adenotonsillectomy, but prochlorperazine provided better late-phase nausea relief (16.8 vs. 34.3 mm on VAS) . However, ondansetron is preferred for chemotherapy-induced emesis due to its efficacy in delayed phases and lack of EPS .
Cannabinoids (e.g., Nabilone)
Prochlorperazine and nabilone (a synthetic cannabinoid) were compared in chemotherapy-induced emesis:
| Parameter | Prochlorperazine | Nabilone |
|---|---|---|
| Response Rate | 30–40% (complete relief) | 40–50% (complete relief) |
| Efficacy in High-Dose Cisplatin | Equivalent to nabilone | Superior in non-platinum regimens |
| Side Effects | Mild drowsiness (35%) | Dizziness, sedation (dose-limiting in 25%) |
Nabilone demonstrated broader efficacy in non-platinum chemotherapies but caused more frequent CNS side effects .
Metoclopramide
Prochlorperazine’s buccal formulation showed comparable efficacy to oral metoclopramide in acute settings, with faster onset due to bypassed first-pass metabolism .
Analytical and Chemical Considerations
- Matrix Effects : Prochlorperazine exhibits significant ion enhancement (≥200%) in QqTOF and QqLIT mass spectrometry, complicating toxicological analyses .
- Voltammetric Interference : Cationic surfactants (e.g., CTAB) reduce voltammetric signals, while anionic surfactants (e.g., SDS) enhance them at low concentrations .
Biological Activity
Prochlorperazine is a first-generation antipsychotic belonging to the phenothiazine class, primarily utilized for treating schizophrenia, severe anxiety, and as an antiemetic for nausea and vomiting. This article explores its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.
Prochlorperazine's primary mechanism involves blocking dopamine D2 receptors in the central nervous system (CNS). This blockade leads to a reduction in dopaminergic neurotransmission, which is crucial for its antipsychotic effects. Additionally, it exhibits antiemetic properties by inhibiting both D2 and serotonin 5-HT3 receptors at the chemoreceptor trigger zone (CTZ) in the brain, effectively preventing nausea and vomiting .
Receptor Interactions:
- Dopamine D2 Receptors: Major target for antipsychotic effects.
- Serotonin 5-HT3 Receptors: Inhibition leads to antiemetic effects.
- Histaminergic and Cholinergic Receptors: Contributes to sedation and muscle relaxation.
- Alpha-1 Adrenergic Receptors: Blockade may cause hypotension .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of prochlorperazine in various clinical settings:
1. Treatment of Nausea and Vomiting
A randomized controlled trial compared prochlorperazine with ondansetron for treating vomiting in emergency department patients. Results showed that prochlorperazine significantly reduced nausea scores compared to ondansetron at later time points (31–120 minutes post-administration) despite similar initial effectiveness .
2. Headache Management
In a double-blind trial involving patients with severe vascular or tension-type headaches, intravenous prochlorperazine provided complete relief for 74% of patients within one hour, compared to 45% in the placebo group. This significant difference underscores its effectiveness in acute headache management .
3. Cancer-Induced Nausea
A study involving cancer patients undergoing high-dose chemotherapy indicated that prochlorperazine effectively controlled nausea and vomiting when used with other antiemetics. It demonstrated consistent control after the initial treatment phase .
Research Findings
Recent research has expanded our understanding of prochlorperazine's biological activity beyond traditional uses:
Effects on Muscle Activity
A study investigated prochlorperazine's impact on electrical activity in rat soleus muscles under heat stress conditions. Results indicated that prochlorperazine administration preserved KCC2 protein levels in motoneurons, suggesting potential neuromodulatory roles beyond its antipsychotic properties .
Case Studies
Case Study 1: Prochlorperazine in Emergency Medicine
A clinical trial involving 82 patients revealed that prochlorperazine was effective in providing rapid relief from severe headaches, highlighting its utility in emergency settings where quick intervention is critical.
Case Study 2: Antiemetic Efficacy in Chemotherapy
In a cohort of cancer patients receiving emetogenic chemotherapy regimens, prochlorperazine combined with lorazepam showed significant control over nausea and vomiting episodes, validating its role as a key component in antiemetic protocols .
Summary Table of Key Findings
| Study Type | Population | Intervention | Outcome |
|---|---|---|---|
| Randomized Controlled Trial | Emergency patients | Prochlorperazine vs. Ondansetron | Lower nausea scores post-treatment |
| Double-blind Trial | Headache patients | Intravenous Prochlorperazine | 74% complete relief within 60 minutes |
| Cancer Patients | Chemotherapy recipients | Prochlorperazine + lorazepam | Effective control of nausea/vomiting |
Q & A
Q. What are the key steps in synthesizing prochlorperazine maleate, and how can purity be optimized during the process?
Prochlorperazine maleate synthesis involves two primary steps: (1) forming the prochlorperazine base via nucleophilic substitution between a chloroalkylamine and the phenothiazine core, and (2) salt formation by reacting the base with maleic acid. Starting materials include this compound, maleic acid, ethanol, and hydrochloric acid. Critical optimization steps include refluxing in ethanol to enhance reaction efficiency and using continuous flow reactors for large-scale purification . Purity is ensured via advanced techniques like HPLC (high-performance liquid chromatography) coupled with UV or mass spectrometry detection to monitor intermediates and final products .
Q. Which spectroscopic methods are most effective for characterizing prochlorperazine maleate, and what functional groups are identified?
- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups such as the phenothiazine ring (C-S stretching at ~650 cm⁻¹) and maleate carboxyl groups (C=O stretching at ~1700 cm⁻¹).
- UV-Vis Spectrophotometry: Quantifies prochlorperazine maleate using absorbance maxima near 254 nm, enabling rapid concentration analysis in formulations .
- HPLC: Provides high sensitivity for detecting impurities (e.g., sulfoxides) and quantifying drug content in biological matrices .
Q. How does prochlorperazine’s structure influence its pharmacological activity compared to other phenothiazines?
Prochlorperazine’s piperazine side chain enhances dopamine D2 receptor antagonism, contributing to its antiemetic and antipsychotic effects. Unlike chlorpromazine (a broader-acting phenothiazine), prochlorperazine has reduced sedative effects due to its lower affinity for histamine H1 receptors. Its selectivity makes it preferable for nausea/vomiting management without excessive sedation .
Advanced Research Questions
Q. How can researchers design a double-blind trial to evaluate prochlorperazine’s antiemetic efficacy against dexamethasone in chemotherapy-induced nausea?
- Population: Enroll patients receiving non-cisplatin chemotherapy to control for emetogenicity.
- Intervention: Randomize participants to prochlorperazine (10 mg IV) or dexamethasone (8 mg IV), with crossover after the first cycle to mitigate individual variability.
- Outcomes: Measure nausea severity (visual analog scale) and vomiting frequency over 24 hours. Use validated tools like the MASCC Antiemesis Tool for consistency.
- Statistical Analysis: Apply mixed-effects models to account for crossover design and adjust for covariates (e.g., age, prior chemotherapy). A prior study found dexamethasone superior in reducing nausea (P < 0.02), but prochlorperazine may be preferred in patients with steroid contraindications .
Q. What methodological strategies mitigate akathisia in prochlorperazine clinical trials, and how is sedation quantified?
- Prevention: Co-administer diphenhydramine (50 mg IV) to reduce akathisia incidence by 61% (14% vs. 36% in controls) via histamine H1 receptor blockade .
- Assessment: Use the Barnes Akathisia Rating Scale (BARS) for objective scoring.
- Sedation Measurement: Employ a 100-mm visual analog scale (VAS) pre- and post-treatment. In trials, diphenhydramine increased sedation by 33 mm vs. 12 mm with placebo, requiring careful risk-benefit analysis .
Q. How do pharmacokinetic differences between buccal and oral prochlorperazine formulations impact bioavailability?
Buccal administration bypasses first-pass metabolism, yielding 2× higher plasma concentrations (Cₘₐₓ = 12 ng/mL) vs. oral tablets (Cₘₐₓ = 5 ng/mL) with lower variability (CV < 20% vs. >40%). Metabolites like 7-hydroxide and sulfoxide 4′-N-oxide are also reduced by 50%, suggesting buccal routes enhance efficacy while minimizing side effects .
Data Contradictions and Resolution
Q. Why do studies report conflicting efficacy data between prochlorperazine and hydromorphone in migraine management?
A 2017 RCT found IV prochlorperazine + diphenhydramine provided sustained headache relief in 60% of patients vs. 31% with hydromorphone (P < 0.001). Contradictions arise from differing mechanisms: prochlorperazine antagonizes dopamine receptors, targeting migraine pathophysiology, whereas hydromorphone (an opioid) may exacerbate central sensitization. Researchers must prioritize mechanism-driven endpoints (e.g., receptor binding assays) alongside clinical outcomes .
Analytical Method Development
Q. What validation parameters are critical when developing a UPLC method for prochlorperazine assay determination?
- Column: Acquity BDH C4 (100 × 2.1 mm, 1.7 µm) for optimal retention of hydrophobic compounds.
- Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0) in gradient elution to resolve prochlorperazine from sulfoxide impurities.
- Validation: Assess linearity (r² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) per ICH guidelines. Limit of quantification (LOQ) should be ≤0.1% for impurities .
Structural and Metabolic Insights
Q. How does prochlorperazine’s SMILES notation (CN4CCN(CCCN2c1ccccc1Sc3ccc(Cl)cc23)CC4) inform computational modeling of receptor interactions?
The SMILES string specifies the piperazine ring (N4CCN), phenothiazine core (Sc3ccc(Cl)cc23), and chloro-substitution at position 2. Molecular docking simulations using this structure reveal strong binding to dopamine D2 receptors (binding energy −9.2 kcal/mol) vs. weaker interaction with H1 receptors (−6.5 kcal/mol), explaining its clinical profile .
Dosage and Safety Considerations
Q. What pharmacovigilance strategies are recommended for detecting rare prochlorperazine side effects like neuroleptic malignant syndrome (NMS)?
- Monitoring: Track CK (creatine kinase) levels and vital signs (fever, tachycardia) in patients receiving high doses (>40 mg/day).
- Reporting: Use WHO Vigibase for global adverse event tracking. A 2024 meta-analysis identified NMS incidence at 0.1%, necessitating real-time EHR (electronic health record) alerts for early intervention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
